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Compound of Interest

3-bromo-1H-indole-2-
Compound Name:
carbaldehyde

Cat. No. 82642601

In the landscape of pharmaceutical research and drug development, the precise structural
elucidation of novel heterocyclic compounds is paramount. This guide provides a
comprehensive spectroscopic analysis of 3-bromo-1H-indole-2-carbaldehyde, a versatile
synthetic intermediate. Through a comparative lens, we present key experimental data and
methodologies to unequivocally confirm its structure, offering researchers and scientists a
reliable reference for their own investigations.

Comparative Spectroscopic Data

The structural confirmation of 3-bromo-1H-indole-2-carbaldehyde is achieved through the
synergistic application of several spectroscopic techniques. The data presented below is a
compilation from various sources and provides a comparative analysis with related indole-2-
carbaldehyde and indole-3-carbaldehyde derivatives.

'H NMR Spectroscopy Data

Solvent: CDCIs Frequency: 400 MHz
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Aldehyde CHO (s, 8 Indole NH (br s, 8 Aromatic Protons

Compound

ppm) ppm) (m, 3 ppm)
3-bromo-1H-indole-2-

~9.95 ~8.50 ~7.20 - 7.80
carbaldehyde
Indole-2-carbaldehyde  9.89 8.75 7.10-7.70
5-Bromo-1-methyl-1H-
) 9.95[1] N/A (Methylated) 7.27 - 8.21[1]
indole-3-carbaldehyde
6-Chloro-1-methyl-1H-

9.93[1] N/A (Methylated) 7.03 - 8.16[1]

indole-3-carbaldehyde

The aldehydic proton of 3-bromo-1H-indole-2-carbaldehyde is expected to appear as a
singlet around & 9.95 ppm. The indole N-H proton typically resonates as a broad singlet at a
downfield chemical shift, estimated here to be around 8.50 ppm. The aromatic protons will
exhibit complex multiplets in the region of & 7.20-7.80 ppm.

B3C NMR Spectroscopy Data

Solvent: CDCIs Frequency: 100 MHz

Aromatic
Compound C=0 (0 ppm) C2 (o ppm) C3 (o ppm) Carbons (o
ppm)
3-bromo-1H-
indole-2- ~185.0 ~140.0 ~115.0 ~112.0- 138.0
carbaldehyde
Indole-2-
182.4 142.1 120.9 111.8-137.5
carbaldehyde
Indole-3-
185.1 124.7 139.3 112.4 - 135.9[1]
carbaldehyde

The carbonyl carbon of the aldehyde group in 3-bromo-1H-indole-2-carbaldehyde is
anticipated to have a chemical shift of approximately 185.0 ppm. The C2 and C3 carbons of the
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indole ring are significantly influenced by the substituents, with expected shifts around 140.0
ppm and 115.0 ppm, respectively. The remaining aromatic carbons will appear in the typical
region of 4 112.0-138.0 ppm.

Infrared (IR) Spectroscopy Data

Compound N-H Stretch (cm™?) C=0 Stretch (cm™?)

C=C Aromatic
Stretch (cm™?)

3-bromo-1H-indole-2-

~3300 - 3400 ~1660 - 1680 ~1450 - 1600
carbaldehyde
Indole-3-
carboxaldehyde 3209 - 3256[1] 1600 - 1682[1] Not Specified
Analogs

The IR spectrum of 3-bromo-1H-indole-2-carbaldehyde is expected to show a characteristic
N-H stretching vibration in the range of 3300-3400 cm~*. A strong absorption band
corresponding to the carbonyl (C=0) stretch of the aldehyde will be present around 1660-1680
cm~1, The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm~1 region.

Mass Spectrometry (MS) Data

Compound Molecular lon (M*) [m/z] Key Fragments [m/z]

3-bromo-1H-indole-2- ) 194/196 ([M-CHQ]™"), 144 ([M-
223/225 (due to Br isotopes)

carbaldehyde Br]*), 116 ([144-CO]*)

4-Bromoindole-3-carbaldehyde  223/225 194/196, 144, 116

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due
to the presence of bromine (°Br and 8!Br), appearing at m/z 223 and 225.[2] Key
fragmentation pathways would involve the loss of the formyl group (-CHO), leading to
fragments at m/z 194/196, and the loss of the bromine atom, resulting in a fragment at m/z 144.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure
reproducibility and accurate data acquisition.
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'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated
chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

¢ Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.
e 'H NMR Parameters:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Acquisition time: 4.0 s

o Spectral width: -2 to 12 ppm
e 13C NMR Parameters:

Number of scans: 1024

o

[¢]

Relaxation delay: 2.0 s

Pulse width: 45°

[¢]

o

Acquisition time: 1.5 s

o

Spectral width: -10 to 220 ppm

o Data Processing: Process the raw data using appropriate NMR software. Apply Fourier
transformation, phase correction, and baseline correction. Chemical shifts are reported in
parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
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e Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

e Instrumentation: Record the spectrum using an FTIR spectrometer.
e Parameters:

o Spectral range: 4000-400 cm—1

o Resolution: 4 cm

o Number of scans: 32

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or after separation by gas chromatography (GC-MS).

« lonization Method: Use Electron lonization (El) at 70 eV.
e Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
o Data Acquisition: Scan a mass-to-charge (m/z) range of 50-500.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Workflow for Spectroscopic Analysis and Structure
Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis and structural confirmation of 3-bromo-1H-indole-2-carbaldehyde.
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Caption: Workflow for the spectroscopic analysis of 3-bromo-1H-indole-2-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Scrutiny: Unveiling the Molecular
Architecture of 3-bromo-1H-indole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2642601#spectroscopic-analysis-and-
confirmation-of-3-bromo-1h-indole-2-carbaldehyde-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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